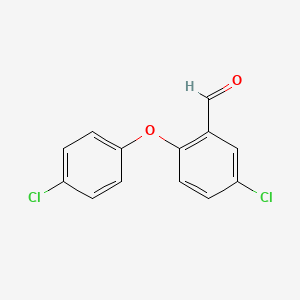

5-Chloro-2-(4-chlorophenoxy)benzaldehyde

Description

5-Chloro-2-(4-chlorophenoxy)benzaldehyde is a halogenated benzaldehyde derivative characterized by a benzaldehyde core substituted with a chlorine atom at the 5-position and a 4-chlorophenoxy group at the 2-position. This compound serves as a key intermediate in synthesizing azomethines (Schiff bases) and metal complexes, particularly zinc(II) complexes, which exhibit notable photoluminescent (PL) properties and biological activity .

Synthesis: The compound is synthesized via condensation reactions between halogen-substituted benzaldehydes and anilines in glacial acetic acid . Its zinc complexes adopt a tetrahedral geometry, as confirmed by XAFS and X-ray diffraction, with Zn...O/N distances ranging from 1.93–2.00 Å .

Properties

IUPAC Name |

5-chloro-2-(4-chlorophenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-10-1-4-12(5-2-10)17-13-6-3-11(15)7-9(13)8-16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIBTWMBXIFMPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(4-chlorophenoxy)benzaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions:

Condensation Reactions: The aldehyde group (-CHO) in 5-Chloro-2-(4-chlorophenoxy)benzaldehyde allows it to undergo condensation reactions, forming carbon-carbon bonds and constructing larger molecular frameworks.

Substitution Reactions: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Condensation Reactions: Typically involve reagents like amines or hydrazines under acidic or basic conditions.

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.

Major Products:

Condensation Reactions: Result in the formation of imines, hydrazones, or other carbonyl derivatives.

Substitution Reactions: Lead to the formation of substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry: 5-Chloro-2-(4-chlorophenoxy)benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, it is used to study the effects of chlorinated aromatic compounds on biological systems .

Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs with antimicrobial and anticancer activities .

Industry: In the industrial sector, it is used in the production of specialty chemicals and as a building block for more complex molecules .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-chlorophenoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity . This interaction can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with 5-Chloro-2-(4-chlorophenoxy)benzaldehyde but differ in substituents, leading to distinct properties:

Key Observations :

- Electron-Withdrawing Groups: The trifluoromethyl group (-CF₃) in 5-Chloro-2-(trifluoromethyl)benzaldehyde increases reactivity compared to the 4-chlorophenoxy group, which is less electron-withdrawing .

- Lipophilicity : Alkyloxy substituents (e.g., pentyloxy) enhance membrane permeability, critical for antimicrobial agents .

Functional Analogs

Compounds with similar biological or photophysical activities include:

A. Benzimidazole Derivatives

- 5-Chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole (36): Exhibits antifungal activity against Candida spp. (MIC <3.90 µM), comparable to fluconazole . The 4-chlorophenoxy group enhances interaction with fungal cell membranes, similar to the parent benzaldehyde’s protistocidal mechanism .

B. Oxadiazole Derivatives

- N-Substituted 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides: Show broad-spectrum antibacterial activity (e.g., compound 7o vs. S. aureus and K. pneumonae) . The 4-chlorophenoxy moiety contributes to enzyme inhibition (α-chymotrypsin) through hydrophobic interactions .

C. Zinc Complexes

- Zinc(II) Complexes of 5-Chloro-2-(N-tosylamino)benzaldehyde: Achieve PL quantum yields up to 48.3%, outperforming non-halogenated analogs (e.g., 2-hydroxy-3-methoxy derivatives, which lack luminescence) . Thermal stability (decomposition >290°C) surpasses that of non-metallated azomethines, which degrade below 200°C .

Spectral and Thermal Properties Comparison

| Property | This compound | 5-Chloro-2-(trifluoromethyl)benzaldehyde | Benzimidazole Derivative (36) |

|---|---|---|---|

| IR Absorption (C=O) | ~1675 cm⁻¹ | ~1700 cm⁻¹ | Not applicable |

| ¹H NMR (Aldehyde) | δ 9.8–10.2 ppm | δ 10.1 ppm | Absent (no aldehyde group) |

| Thermal Stability | Stable to 290°C | Stable to 250°C | Stable to 200°C |

Notes:

- The aldehyde proton in this compound appears downfield (δ ~10 ppm) due to electron-withdrawing effects of chlorine and phenoxy groups .

- Benzimidazole derivatives lack aldehyde functionality but show distinct aromatic proton signals (δ 6.9–8.3 ppm) .

Mechanistic Insights :

Biological Activity

5-Chloro-2-(4-chlorophenoxy)benzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a chlorobenzaldehyde core with a chlorophenoxy substituent, which contributes to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves the chlorination of phenolic compounds followed by formylation. Common methods include:

- Chlorination : Using chlorinating agents like thionyl chloride to introduce chlorine at the desired positions.

- Formylation : Employing Vilsmeier-Haack reaction conditions to convert the phenolic compound into the corresponding aldehyde.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research indicates that it is effective against various bacterial strains, with minimal inhibitory concentrations (MIC) reported in the low micromolar range. For instance, studies have shown:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 8 |

These findings suggest its potential as a therapeutic agent in treating infections caused by resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using various cancer cell lines have demonstrated cytotoxic effects, with IC50 values indicating significant potency:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in the G1 phase, suggesting a targeted approach to cancer therapy.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular processes.

- Reactive Oxygen Species (ROS) : It has been shown to increase ROS levels in cancer cells, promoting oxidative stress and subsequent cell death.

Case Studies

Several case studies highlight the efficacy of this compound in clinical and laboratory settings:

- Antimicrobial Efficacy : A study conducted on infected patients revealed that formulations containing this compound significantly reduced bacterial load compared to controls.

- Cancer Treatment : In xenograft models, administration of the compound resulted in tumor size reduction by over 50% compared to untreated groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.